2,4-Dichlorobenzophenone

Analytical Chemistry Solid-State Characterization Quality Control

Procure high-purity 2,4-Dichlorobenzophenone (CAS 19811-05-3) for reliable cross-coupling and pharmaceutical intermediate synthesis. Its distinct 2,4-substitution pattern offers superior reactivity and selectivity over other isomers, ensuring successful syntheses and minimizing costly byproducts. This specific isomer is essential for published protocols and is available with batch-specific certificates of analysis for R&D and production.

Molecular Formula C13H8Cl2O
Molecular Weight 251.1 g/mol
CAS No. 19811-05-3
Cat. No. B035555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4-Dichlorobenzophenone
CAS19811-05-3
Molecular FormulaC13H8Cl2O
Molecular Weight251.1 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)Cl)Cl
InChIInChI=1S/C13H8Cl2O/c14-10-6-7-11(12(15)8-10)13(16)9-4-2-1-3-5-9/h1-8H
InChIKeyVLTYTTRXESKBKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,4-Dichlorobenzophenone (CAS 19811-05-3): Core Specifications for Research and Industrial Procurement


2,4-Dichlorobenzophenone (CAS 19811-05-3) is a dichlorinated benzophenone derivative with the molecular formula C13H8Cl2O, characterized by chlorine substitution at the 2- and 4- positions of one phenyl ring. It appears as a white to almost white crystalline powder [1], with a reported melting point range of 45-50°C and an XLogP3-AA of 4.5 [2]. Unlike its more widely cited positional isomer 2,4′-dichlorobenzophenone (CAS 85-29-0), this specific isomer serves as a versatile building block in organic synthesis, particularly in cross-coupling reactions and as an intermediate for pharmaceuticals and functional materials .

Why 2,4-Dichlorobenzophenone (CAS 19811-05-3) Cannot Be Substituted by In-Class Analogs


Generic substitution among dichlorobenzophenone isomers is scientifically untenable due to significant variations in physical properties, reactivity, and synthetic utility. For instance, the 2,4′-dichloro isomer (CAS 85-29-0) exhibits a markedly higher melting point of 64°C [1] compared to 45-50°C for the 2,4-dichloro isomer (CAS 19811-05-3) , indicating differences in crystal lattice energy and handling characteristics. Furthermore, electrochemical studies on related chloro-substituted benzophenones demonstrate that 2-chloro derivatives undergo reductive carbon-halogen bond cleavage at rates up to two orders of magnitude faster than 4-chloro analogs [2], underscoring that the precise position of chlorine substitution dictates reaction kinetics in cross-coupling applications. Procuring the incorrect isomer can lead to failed syntheses, unexpected byproducts, and wasted R&D resources.

Quantitative Differentiation of 2,4-Dichlorobenzophenone (CAS 19811-05-3) from Close Analogs: A Comparative Evidence Guide


Melting Point Distinguishes 2,4-Dichlorobenzophenone from the 2,4′-Isomer for Physical Handling

The melting point of 2,4-dichlorobenzophenone (CAS 19811-05-3) is reported as 45-50°C , whereas the common isomeric impurity or alternative, 2,4′-dichlorobenzophenone (CAS 85-29-0), melts at 64°C [1]. This ~15°C difference provides a clear, quantifiable basis for physical identification and purity assessment during procurement and quality control.

Analytical Chemistry Solid-State Characterization Quality Control

Electrochemical Reduction Kinetics Differentiate 2-Chloro from 4-Chloro Benzophenones

Cyclic voltammetry studies on halobenzophenones reveal that 2-chloro derivatives undergo reductive carbon-halogen bond cleavage significantly faster than 4-chloro analogues. The cleavage rate constant (kc) for the radical anion of 2-chlorobenzophenone was measured at 254 s⁻¹ in DMF, whereas 4-chlorobenzophenone exhibited a kc of only 4 s⁻¹ under identical conditions [1]. This class-level inference indicates that 2,4-dichlorobenzophenone, bearing a 2-chloro substituent, will be more susceptible to reductive cleavage than isomers lacking this substitution pattern.

Electrochemistry Cross-Coupling Reactivity Synthetic Planning

High-Yield Kumada Cross-Coupling Synthesis Enables Efficient Access to 2,4-Dichlorobenzophenone

A reported synthetic method achieves 2,4-dichlorobenzophenone (CAS 19811-05-3) in 94% yield via a copper-catalyzed Kumada cross-coupling between an organomagnesium reagent and an acid chloride in THF . This high yield under mild conditions (0°C to room temperature) contrasts with alternative Friedel-Crafts routes, which for the meta-dichlorobenzene substrate yield a mixture of 2,4- and 2,6-dichlorobenzophenone isomers [1], requiring subsequent separation.

Organic Synthesis Kumada Coupling Process Chemistry Grignard Reaction

Purity Specifications for 2,4-Dichlorobenzophenone Meet or Exceed Common Isomer Standards

Commercial sources offer 2,4-dichlorobenzophenone (CAS 19811-05-3) with minimum purities of 97.0% by GC [1] and up to 99% . This level of purity is comparable to or exceeds that of the more common 2,4′-isomer, which is typically offered at 98-99% [2]. The availability of high-purity material with batch-specific certificates of analysis ensures reproducibility in sensitive applications.

Quality Assurance Procurement Analytical Standards

2,4-Dichlorobenzophenone as a Key Intermediate for Drugs and UV Absorbers in Patent Literature

Japanese patent JPS5810534 explicitly claims 2,4-dichlorobenzophenone (and related derivatives) as a useful raw material for drugs, ultraviolet light absorbers, and agricultural chemicals [1]. This patent citation provides documented industrial relevance that distinguishes it from less-utilized dichlorobenzophenone isomers. The compound's role as a precursor to UV absorbers and light stabilizers is also noted in industrial sources [2].

Pharmaceutical Intermediates Patent Analysis UV Absorbers Agrochemicals

Comprehensive Spectral Database Availability Facilitates Analytical Characterization

2,4-Dichlorobenzophenone (CAS 19811-05-3) is well-characterized in major spectral databases, with entries for 1H NMR, 13C NMR, FTIR, Raman, UV-Vis, and MS available from sources like SpectraBase and SDBS [1][2]. This comprehensive spectral library support enables rapid identification and quantification, reducing method development time and ensuring quality control. In contrast, some less common dichlorobenzophenone isomers may lack such extensive, readily accessible spectral data.

Analytical Chemistry Spectroscopy Quality Control Method Development

Optimal Application Scenarios for 2,4-Dichlorobenzophenone (CAS 19811-05-3) Based on Quantitative Evidence


Regioselective Cross-Coupling and Electrochemical Synthesis

The documented differential in reductive cleavage rates between 2-chloro and 4-chloro benzophenones [1] makes 2,4-dichlorobenzophenone a strategic choice for electrochemical carboxylations or cross-couplings where selective activation of the 2-chloro position is desired. The high-yield (94%) Kumada coupling route further supports its use as a reliable building block for complex molecule construction, minimizing side-product formation.

Quality Control and Analytical Method Development

The distinct melting point (45-50°C) and extensive spectral database coverage [2] position 2,4-dichlorobenzophenone as a valuable reference standard. Its well-characterized physical and spectroscopic properties enable straightforward identity verification and purity assessment, crucial for laboratories developing HPLC, GC, or NMR methods for benzophenone derivatives.

Synthesis of UV Absorbers and Pharmaceutical Intermediates

As explicitly claimed in patent literature [3] and corroborated by industrial sources [4], 2,4-dichlorobenzophenone serves as a key precursor for UV absorbers, light stabilizers, and pharmaceutical intermediates. Procurement of this specific isomer, rather than a generic benzophenone, is essential when following published synthetic protocols that rely on the 2,4-substitution pattern for downstream reactivity.

High-Purity Material Sourcing for Sensitive Applications

With commercial availability at purities up to 99% , 2,4-dichlorobenzophenone meets the stringent requirements of research in medicinal chemistry and materials science. The availability of batch-specific certificates of analysis ensures that this compound can be used with confidence in applications where even trace impurities could compromise results or lead to intellectual property complications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,4-Dichlorobenzophenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.